molecular formula C10H11ClOS B7810386 4-(n-Propylthio)benzoyl chloride CAS No. 99070-68-5

4-(n-Propylthio)benzoyl chloride

Cat. No.: B7810386
CAS No.: 99070-68-5
M. Wt: 214.71 g/mol
InChI Key: UOYDIOHDNDVYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(n-Propylthio)benzoyl chloride is a specialized organic intermediate of significant interest in synthetic chemistry and materials research. This compound features a benzoyl chloride functional group, a highly reactive moiety known for its use in Friedel-Crafts acylation and esterification reactions to introduce the 4-(n-Propylthio)benzoyl group into target molecules . The propylthio ether side chain at the para-position may influence the compound's electronic properties and lipophilicity, making it a valuable building block for designing more complex structures. Its primary research applications include its use as a key precursor in the synthesis of liquid crystals, pharmaceutical candidates, and functional polymers, where it serves to modulate molecular conformation and intermolecular interactions. As an acyl chloride, it is moisture-sensitive and reacts readily with water, alcohols, and amines; reactions must be performed under anhydrous conditions . This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as it is a corrosive liquid that causes severe skin burns and eye damage . Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information. The specific CAS Number, molecular formula, and detailed physicochemical properties for this compound should be verified using authoritative chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propylsulfanylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYDIOHDNDVYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664458
Record name 4-(Propylsulfanyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99070-68-5
Record name 4-(Propylsulfanyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 N Propylthio Benzoyl Chloride

Laboratory-Scale Synthetic Routes

Laboratory synthesis focuses on established and reliable methods for converting carboxylic acids to acyl chlorides, a fundamental transformation in organic chemistry. masterorganicchemistry.com These routes prioritize yield and purity on a scale suitable for research and development.

The most direct and common method for preparing 4-(n-propylthio)benzoyl chloride is the nucleophilic acyl substitution of 4-(n-propylthio)benzoic acid using a chlorinating agent. This process replaces the -OH group of the carboxylic acid with a chlorine atom. doubtnut.com

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. ucla.edu The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often to reflux. orgsyn.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. libretexts.orgquora.com The reaction can be accelerated by the addition of a catalyst such as pyridine. rsc.org

The general mechanism involves the carboxylic acid attacking the thionyl chloride, which, after a series of steps, results in a chlorosulfite intermediate. This intermediate is a better leaving group, facilitating the subsequent nucleophilic attack by the chloride ion to form the final acyl chloride product. libretexts.org

Table 1: Comparison of Common Chlorinating Agents for Benzoic Acid Derivatives

Chlorinating Agent Typical Byproducts Common Conditions Notes
Thionyl Chloride (SOCl₂) SO₂, HCl Neat or in a solvent, often heated to reflux orgsyn.orgrsc.org A widely used, inexpensive, and volatile reagent rsc.org
Phosphorus Pentachloride (PCl₅) POCl₃, HCl Typically heated with the carboxylic acid doubtnut.com A strong chlorinating agent; byproducts can complicate purification quora.com
Oxalyl Chloride ((COCl)₂) CO, CO₂, HCl Used with a catalytic amount of DMF in a solvent like CH₂Cl₂ chemicalbook.com Conditions are generally milder than with SOCl₂ or PCl₅

Phosphorus pentachloride (PCl₅) is another effective reagent for the synthesis of acyl chlorides from carboxylic acids. quora.com The reaction between a carboxylic acid like 4-(n-propylthio)benzoic acid and PCl₅ typically requires heating and yields the desired acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. doubtnut.comwikipedia.org

Due to the nature of the byproducts, purification of the resulting this compound might require more careful distillation compared to when thionyl chloride is used.

Beyond the standard use of thionyl chloride and phosphorus pentachloride, other reagents can be employed for the synthesis of acyl chlorides. One common alternative is oxalyl chloride ((COCl)₂). This method is often preferred for its mild reaction conditions. The reaction is typically carried out in an inert solvent, such as dichloromethane, with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The acid is dissolved in the solvent, DMF is added, and oxalyl chloride is introduced, often at a reduced temperature before allowing the reaction to proceed at room temperature. chemicalbook.com This method is known for its high efficiency and the clean formation of gaseous byproducts (CO, CO₂, and HCl). chemicalbook.com

Synthesis from 4-(n-Propylthio)benzoic Acid Precursors via Chlorination

Process Optimization for Enhanced Reaction Efficiency and Selectivity

Optimizing the synthesis of this compound involves manipulating reaction parameters to maximize yield and purity while minimizing reaction time and the formation of byproducts, such as the corresponding acid anhydride. orgsyn.org

The choice of solvent can significantly impact the efficiency of the chlorination reaction. While reactions with thionyl chloride can be run neat, the use of an inert solvent is common for other reagents. Non-polar, aprotic solvents are generally preferred to avoid unwanted side reactions.

Research on the chlorination of benzoic acid with phosphorus trichloride (PCl₃), a related reagent to PCl₅, has shown that solvent choice affects yield. In one study, acetonitrile (MeCN) provided a significantly higher yield (85%) compared to solvents like hexane or dioxane. researchgate.net For reactions involving oxalyl chloride, dichloromethane is a commonly used solvent that facilitates the reaction and subsequent workup. chemicalbook.com The use of solvents like methylene (B1212753) chloride (dichloromethane) is also noted in syntheses involving thionyl chloride. prepchem.com

Table 2: Effect of Solvent on Yield for a Related Reaction (Benzoic Acid with PCl₃)

Solvent Yield (%) Reference
Acetonitrile (MeCN) 85 researchgate.net
Dioxane 66 researchgate.net
Hexane 63 researchgate.net
Dichloromethane (CH₂Cl₂) (Commonly Used) chemicalbook.comprepchem.com

Impact of Temperature and Reaction Time on Conversion Rates

The temperature and duration of the reaction are critical parameters that significantly influence the rate of conversion of 4-(n-propylthio)benzoic acid to its corresponding acyl chloride, as well as the purity of the resulting product. In the synthesis of analogous benzoyl chloride derivatives, these factors have been shown to be pivotal.

Generally, for the conversion of carboxylic acids to acyl chlorides using thionyl chloride, the reaction temperature is maintained within a range of 20°C to 90°C google.com. More specifically, for related substituted benzoyl chlorides, temperatures in the range of 80°C to 90°C are often preferred to ensure a complete reaction google.com.

The reaction time is also a crucial factor. For instance, in a related synthesis, metering thionyl chloride over 1 to 1.5 hours at 80-90°C, followed by stirring for an additional 1-2 hours at 90°C, resulted in a clear solution, indicating the formation of the acid chloride google.com. A further hour of stirring was sometimes necessary to ensure no free acid remained google.com. In some cases, after the initial reaction, a concentrated suspension might be stirred for an additional 3 hours at 90°C to maximize conversion google.com.

The interplay between temperature and reaction time is critical. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of unwanted byproducts. Conversely, lower temperatures may require significantly longer reaction times to achieve complete conversion. Finding the optimal balance is key to an efficient and high-yielding synthesis.

For a clearer understanding, the following table summarizes typical temperature and reaction time parameters observed in the synthesis of substituted benzoyl chlorides, which can be considered analogous to the synthesis of this compound.

Table 1: Representative Temperature and Reaction Time Parameters for Benzoyl Chloride Synthesis

ParameterTypical RangeNotes
Reaction Temperature20°C - 90°C google.comHigher end of the range often preferred for complete conversion.
Thionyl Chloride Addition Time1 - 1.5 hours google.comGradual addition helps to control the reaction rate and exotherm.
Post-addition Stirring Time1 - 4 hours google.comEnsures the reaction goes to completion.

Catalyst Selection and Loading for Synthetic Improvements

While the reaction between a carboxylic acid and thionyl chloride can proceed without a catalyst, the use of a catalyst can significantly improve the reaction rate and yield. For the synthesis of benzoyl chloride and its derivatives, several catalysts have been shown to be effective.

Common catalysts for this type of reaction include N,N-dimethylformamide (DMF) and pyridine. These catalysts work by activating the thionyl chloride, making it more susceptible to nucleophilic attack by the carboxylic acid.

The selection of the catalyst and its loading can have a substantial impact on the reaction's efficiency. For example, in the synthesis of other benzoyl chlorides, catalytic amounts of DMF are often employed. The catalyst loading is typically a small fraction of the starting carboxylic acid.

The following table outlines common catalysts and their general roles in the synthesis of benzoyl chlorides.

Table 2: Common Catalysts in Benzoyl Chloride Synthesis

CatalystTypical LoadingRole
N,N-Dimethylformamide (DMF)Catalytic amountsActivates thionyl chloride.
PyridineCatalytic to stoichiometric amountsActivates thionyl chloride and can also act as a base to neutralize HCl byproduct.

It is important to note that while catalysts can enhance the reaction, their use may also necessitate additional purification steps to remove the catalyst from the final product. The optimal catalyst and its loading would need to be determined experimentally for the specific synthesis of this compound to achieve the desired balance of reaction rate, yield, and product purity.

Chemical Reactivity and Mechanistic Investigations of 4 N Propylthio Benzoyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, proceeding through a characteristic addition-elimination mechanism. masterorganicchemistry.comlibretexts.org The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group to form a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate is transient and collapses by reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group, to yield the substituted product. libretexts.orgyoutube.com

Reactions with Oxygen-Centered Nucleophiles: Esterification Mechanisms

The reaction of 4-(n-propylthio)benzoyl chloride with oxygen-centered nucleophiles, such as alcohols or phenols, results in the formation of esters. This esterification process follows the general nucleophilic acyl substitution mechanism. An alcohol molecule acts as the nucleophile, attacking the carbonyl carbon. libretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine, which serves to neutralize the hydrogen chloride (HCl) gas evolved during the reaction, driving the equilibrium towards the product side.

The mechanism involves the initial attack of the alcohol's oxygen on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org Subsequently, this intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion. A final deprotonation step, facilitated by the base, yields the final ester product and the protonated base. The reaction is generally efficient, though the electronic nature of the para-substituent can influence the rate. The n-propylthio group, through its resonance electron donation, can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction compared to analogues with strongly electron-withdrawing groups.

Reactions with Nitrogen-Centered Nucleophiles: Amidation Mechanisms

Amidation occurs when this compound reacts with nitrogen-centered nucleophiles like ammonia, primary amines, or secondary amines to form amides. This transformation also proceeds via the nucleophilic acyl substitution pathway. masterorganicchemistry.com Amines are generally more nucleophilic than alcohols, and the reaction is often rapid.

A common procedure for this reaction is the Schotten-Baumann method, which involves adding the acyl chloride to the amine in a two-phase system consisting of water and an organic solvent, with an aqueous base like sodium hydroxide (B78521) present to neutralize the generated HCl. google.com The mechanism is analogous to esterification: the amine's nitrogen atom attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then expels the chloride ion to form a protonated amide, which is subsequently deprotonated by the base to give the neutral amide product. The reactivity follows similar trends as in esterification, being influenced by the electrophilicity of the carbonyl carbon.

Hydrolysis Reactions and By-product Formation

Hydrolysis is a nucleophilic acyl substitution reaction where water acts as the nucleophile. masterorganicchemistry.com When this compound is exposed to water, it hydrolyzes to form 4-(n-propylthio)benzoic acid and hydrogen chloride. prepchem.comchemicalbook.com This reaction is often considered an undesirable side reaction, as it consumes the reactive acyl chloride. google.com Therefore, reactions involving acyl chlorides are typically performed under anhydrous (dry) conditions to prevent the formation of the carboxylic acid by-product. The mechanism is identical in principle to esterification and amidation, with the oxygen atom of water serving as the nucleophilic attacker.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation Applications

In the context of electrophilic aromatic substitution, this compound serves as an acylating agent in Friedel-Crafts acylation reactions. chemguide.co.uklibretexts.org This reaction introduces the 4-(n-propylthio)benzoyl group onto another aromatic substrate. The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.org

The mechanism begins with the Lewis acid coordinating to the carbonyl oxygen of the acyl chloride. This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion. libretexts.org This acylium ion is the active electrophile that is then attacked by the pi electrons of another aromatic ring (the substrate). uci.edu This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. uci.edulibretexts.org In the final step, a weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom where the acyl group attached, restoring the aromaticity of the substrate ring and regenerating the Lewis acid catalyst. libretexts.org A key advantage of Friedel-Crafts acylation is that the acyl group introduced is deactivating, which prevents further acylation of the product ring. libretexts.org

Comparative Reactivity Studies with Analogous Carbonyl and Thiocarbonyl Systems

Kinetic and Thermodynamic Discrepancies with Benzoyl Chloride Analogs

The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution is highly dependent on the electronic nature of the substituent at the para-position. These effects can be analyzed from both kinetic and thermodynamic standpoints.

Kinetic Discrepancies: Kinetically, the reaction rate is determined by the height of the activation energy barrier, which is directly related to the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

Electron-Withdrawing Groups (EWGs): Substituents like a nitro group (-NO₂) are strongly electron-withdrawing. They decrease the electron density on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This leads to a significant increase in the reaction rate compared to unsubstituted benzoyl chloride. nih.gov

Electron-Donating Groups (EDGs): Substituents like an alkyl group (-CH₃) or an alkoxy group (-OCH₃) are electron-donating. They increase the electron density at the carbonyl carbon, reducing its electrophilicity and thus slowing down the rate of nucleophilic attack.

Interactive Table: Expected Relative Kinetic Rates of Nucleophilic Acyl Substitution

CompoundPara-SubstituentElectronic EffectExpected Relative Rate
p-Nitrobenzoyl chloride-NO₂Strong Electron-WithdrawingFastest
Benzoyl chloride-HNeutral (Reference)Reference
This compound -S-n-PrWeakly Deactivating (Inductive > Resonance)Slower than Benzoyl Chloride
p-Methylbenzoyl chloride-CH₃Weak Electron-DonatingSlower than this compound
p-Methoxybenzoyl chloride-OCH₃Strong Electron-DonatingSlowest

Therefore, this compound is thermodynamically more stable than a highly destabilized analog like p-nitrobenzoyl chloride but less stable than an analog with a strong resonance-donating group like p-methoxybenzoyl chloride. The chloride leaving group's stability is not significantly affected by the para-substituent. The stability of the final product (ester or amide) is also influenced by these electronic factors, with electron-donating groups stabilizing the new product.

Interactive Table: Expected Relative Thermodynamic Stability of Substituted Benzoyl Chlorides

Role of the Thioether Substituent on Electrophilic Character and Reaction Rates

The reactivity of the carbonyl group in this compound is significantly influenced by the electronic properties of the n-propylthio substituent at the para-position. The sulfur atom of the thioether group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This electron donation partially delocalizes into the carbonyl group, which reduces the positive charge on the carbonyl carbon. Consequently, the electrophilic character of the acyl chloride is diminished compared to unsubstituted benzoyl chloride.

Analysis of Intermediate Acylammonium Ion Stability and Charge Distribution

In many reactions involving acyl chlorides, particularly those catalyzed by nucleophilic catalysts such as dimethylformamide (DMF) or pyridine, an intermediate acylammonium ion is formed. For this compound, this intermediate would be a 4-(n-propylthio)benzoyl-substituted ammonium (B1175870) species. The stability of this cationic intermediate is a crucial factor in determining the reaction mechanism and rate.

The n-propylthio substituent at the para-position plays a significant role in stabilizing this acylammonium ion. Through its electron-donating resonance effect, the thioether group helps to delocalize the positive charge from the nitrogen and the adjacent carbonyl carbon across the aromatic ring. This charge dispersal stabilizes the intermediate, potentially facilitating its formation. Quantum chemical calculations on related systems, such as pnicogen-substituted carbenium ions, have shown that atoms from group 15 and 16 can effectively stabilize adjacent positive centers through π-donation. researchgate.net Although specific calculations for the 4-(n-propylthio)benzoyl-derived acylammonium ion are not available, the principles suggest that the sulfur atom would contribute to stability.

The charge distribution in the intermediate would be shifted, with a portion of the positive charge residing on the sulfur atom and the aromatic ring, thereby reducing the charge density at the carbonyl carbon and the heteroatom of the nucleophilic catalyst. This stabilization can be contrasted with the effect of electron-withdrawing groups, which would destabilize such a cationic intermediate and likely lead to slower reaction rates or different mechanistic pathways.

Radical-Initiated Transformations (e.g., Nitrile Formation)

While acyl chlorides typically undergo polar, nucleophilic substitution reactions, they can also be precursors for radical species. The generation of a 4-(n-propylthio)benzoyl radical would involve the homolytic cleavage of the carbon-chlorine bond. This can be initiated by radical initiators like Azobisisobutyronitrile (AIBN) in the presence of a radical mediator, such as tributyltin hydride (Bu₃SnH), a process analogous to the initiation steps of the Barton-McCombie reaction. libretexts.orgorganic-chemistry.org

Once formed, the 4-(n-propylthio)benzoyl radical can undergo various transformations. A potential, though less common, transformation is the formation of a nitrile. One plausible pathway could be analogous to the fragmentation of N-alkoxybenziminoyl radicals, which undergo a rapid β-scission to form nitriles and alkoxy radicals. nih.gov For a benzoyl radical to form a nitrile, it would need to react with a nitrogen source in a radical process. For example, a hypothetical reaction with a nitrogen-containing radical species could lead to an intermediate that subsequently eliminates a radical to form the stable nitrile triple bond.

Direct radical-initiated conversion of benzoyl chlorides to nitriles is not a standard named reaction. However, the principles of radical chemistry allow for such possibilities. The Barton-McCombie deoxygenation, a well-known radical chain reaction, involves the deoxygenation of alcohols via a thionoester intermediate. wikipedia.orgresearchgate.netlibretexts.org This highlights the utility of radical reactions for functional group transformations. The formation of benzoyl radicals from aromatic aldehydes has also been demonstrated in photocatalytic systems, which then undergo conjugate additions. rsc.org This further establishes the accessibility of benzoyl radicals for synthetic applications.

Oxidation Chemistry of the Aromatic Thioether Moiety

The n-propylthio group in this compound is susceptible to oxidation, offering a pathway to a range of sulfur-oxidized derivatives. This reactivity is independent of the acyl chloride functionality, although the choice of oxidant and reaction conditions must be made carefully to avoid reaction with the acyl chloride group. The oxidation can be controlled to yield different products, primarily sulfoxides and sulfones. organic-chemistry.orgresearchgate.net

The selective oxidation of the thioether to a sulfoxide (B87167) or further to a sulfone is a common and well-studied transformation.

To Sulfoxide: Selective oxidation to the sulfoxide, 4-(n-Propylsulfinyl)benzoyl chloride, can be achieved using a single equivalent of a mild oxidizing agent. Common reagents for this selective transformation include hydrogen peroxide (H₂O₂) under controlled conditions, often with a catalyst. organic-chemistry.orgresearchgate.netacs.org Metal-free photocatalytic systems have also been developed for the chemoselective synthesis of sulfoxides from thioethers. researchgate.net The use of reagents like ceric ammonium nitrate (B79036) supported on silica (B1680970) gel or ion-supported hypervalent iodine reagents can also provide sulfoxides in high yields without over-oxidation. organic-chemistry.org

To Sulfone: Further oxidation of the thioether or the intermediate sulfoxide yields the corresponding sulfone, 4-(n-Propylsulfonyl)benzoyl chloride. This typically requires stronger oxidizing agents or harsher reaction conditions. Using an excess of hydrogen peroxide, particularly with catalysts like tantalum carbide or tungstate, can drive the reaction to completion to form the sulfone. organic-chemistry.orgresearchgate.net For some substrates, the oxidation of the thioether to the sulfoxide can occur non-catalytically, while the subsequent oxidation to the sulfone requires a catalyst. researchgate.netrsc.org

The choice of oxidant and catalyst allows for the selective preparation of either the sulfoxide or the sulfone derivative, as shown in the table below.

Starting MaterialProductReagents and ConditionsReference
Aromatic ThioetherAromatic Sulfoxide1 equiv. H₂O₂, Sc(OTf)₃ organic-chemistry.org
Aromatic ThioetherAromatic SulfoxideAir/O₂, Thioxanthone (photocatalyst) researchgate.net
Aromatic ThioetherAromatic Sulfone>2 equiv. H₂O₂, Tantalum Carbide (catalyst) organic-chemistry.org
Aromatic ThioetherAromatic SulfoneH₂O₂, Ti-containing zeolites (catalyst) researchgate.netrsc.org

This table presents generalized conditions for the oxidation of aromatic thioethers.

The thioether moiety can also be converted into other sulfur-containing functional groups, such as thiosulfonates and sulfonyl chlorides, through oxidative processes.

Formation of Thiosulfonates: Thiosulfonates are compounds with the general structure R-SO₂-S-R'. The synthesis of thiosulfonates can be achieved through various methods, including the coupling of sulfonyl chlorides with thiols or the oxidative coupling of two thiol molecules. researchgate.netuantwerpen.be A relevant synthesis could involve the reaction of a sulfonyl hydrazide with a thiol in the presence of a copper catalyst. organic-chemistry.org Another approach is the copper-catalyzed reductive homocoupling of aryl sulfonyl chlorides. researchgate.net

Formation of Sulfonyl Chlorides: The direct conversion of a thioether to a sulfonyl chloride is a more vigorous oxidative process that also involves chlorination. A common method for synthesizing sulfonyl chlorides is the oxidative chlorination of thiols. organic-chemistry.org For instance, treating a thiol with N-chlorosuccinimide (NCS) in the presence of a chloride source and water can yield the corresponding sulfonyl chloride. organic-chemistry.org Therefore, a potential two-step route from this compound would involve the reduction of the benzoyl chloride to a benzyl (B1604629) thioether, followed by cleavage to the thiol, and then oxidative chlorination. More direct methods starting from sulfonyl chlorides as precursors to thioethers also exist, which could potentially be reversed under certain conditions. thieme-connect.comnih.govresearchgate.net Photocatalytic methods for synthesizing sulfonyl chlorides from arenediazonium salts have also been developed as a modern alternative. acs.org

Target Functional GroupSynthetic PrecursorGeneral MethodReference
ThiosulfonateSulfonyl Hydrazide + ThiolCu-catalyzed coupling organic-chemistry.org
ThiosulfonateAryl Sulfonyl ChlorideCu-catalyzed reductive homocoupling researchgate.net
Sulfonyl ChlorideThiolOxidative chlorination with NCS/H₂O/Cl⁻ organic-chemistry.org
Sulfonyl ChlorideThiolOxidative chlorination with H₂O₂/ZrCl₄ organic-chemistry.org

This table presents generalized synthetic routes to thiosulfonates and sulfonyl chlorides.

Advanced Spectroscopic and Structural Characterization of 4 N Propylthio Benzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of 4-(n-propylthio)benzoyl chloride and its derivatives. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, a complete picture of the molecular framework can be assembled.

High-Resolution ¹H NMR Chemical Shift Analysis

High-resolution ¹H NMR spectroscopy provides valuable information about the electronic environment of the protons in this compound and its derivatives. The chemical shifts, coupling constants, and multiplicity of the signals allow for the precise assignment of each proton within the molecule.

In a typical ¹H NMR spectrum of a 4-(substituted)benzoyl chloride derivative, the aromatic protons generally appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. For instance, in 4-(chloromethyl)benzoyl chloride, these aromatic protons are observed at approximately 7.58 ppm and 7.99 ppm. chemicalbook.com The protons of the n-propylthio group exhibit characteristic signals in the upfield region. The methylene (B1212753) protons adjacent to the sulfur atom typically resonate around 2.40 ppm as a triplet, while the central methylene protons appear as a pentet around 1.59 ppm, and the terminal methyl protons as a triplet around 0.87 ppm. rsc.org

Derivatization of the benzoyl chloride moiety can lead to shifts in the positions of these protons. For example, in N-cyclopropyl-N-(4-fluorophenyl)benzamide, the aromatic protons of the benzoyl group are observed in the multiplet region of 6.91-7.88 ppm. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for Protons in this compound and Related Structures

Proton Type 4-(n-Propylthio)benzoyl Moiety (Illustrative) 4-(chloromethyl)benzoyl chloride chemicalbook.com N-cyclopropyl-N-(4-fluorophenyl)benzamide rsc.org
Aromatic (ortho to COCl)~8.07.997.85-7.88 (m)
Aromatic (meta to COCl)~7.37.587.48-7.51 (m)
-S-CH₂-~2.40 (t)--
-CH₂-CH₂-~1.59 (p)--
-CH₃~0.87 (t)--
-CH₂Cl-4.84-

¹³C NMR Spectral Interpretation for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents.

For this compound, the carbonyl carbon of the benzoyl chloride group is expected to appear significantly downfield, typically in the range of 165-170 ppm. The aromatic carbons show distinct signals in the region of 120-150 ppm. The ipso-carbon attached to the carbonyl group and the carbon bearing the n-propylthio group will have characteristic chemical shifts influenced by these substituents. The carbons of the n-propylthio group will be found in the upfield region, with the carbon attached to the sulfur appearing around 30-40 ppm, and the other aliphatic carbons at higher fields.

In related benzoyl chloride derivatives, similar patterns are observed. For example, the carbonyl carbon in benzoyl chloride itself resonates at approximately 166 ppm. chemicalbook.com In derivatives like 4-chlorobenzamide, the aromatic carbons are found at 128.5, 128.7, and 129.7 ppm, with the quaternary carbons at 133.7, 136.4, and 139.0 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for Carbons in this compound and Related Structures

Carbon Type 4-(n-Propylthio)benzoyl Moiety (Illustrative) Benzoyl Chloride chemicalbook.com 4-chlorobenzamide rsc.org
C=O~168~166164.5
C-ipso (to COCl)~135~133133.7
C-para (to COCl)~145~133136.4
Aromatic CH~125-130~128-130128.5, 128.7, 129.7
-S-CH₂-~35--
-CH₂-CH₂-~22--
-CH₃~13--

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in complex molecules.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the n-propylthio group, as well as between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) reveals one-bond correlations between protons and their directly attached carbons (¹H-¹³C). This technique is crucial for definitively assigning the ¹³C signals based on the known ¹H assignments. For instance, the HSQC spectrum would link the proton signal at ~2.40 ppm to the carbon signal of the -S-CH₂- group. researchgate.netugm.ac.id

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule based on the vibrations of its chemical bonds.

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching of the acid chloride group, which typically appears in the region of 1750-1800 cm⁻¹. The presence of the aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the fingerprint region.

In related thioamides, the C=S stretching vibration is observed in the range of 1146-1173 cm⁻¹. researchgate.net For comparison, the IR spectrum of 4-methoxybenzoyl chloride shows a strong C=O stretch. rsc.org Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C-S bonds, which can be weak in the IR spectrum.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight and for obtaining structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. rsc.org

The fragmentation pattern is also highly informative. A characteristic fragmentation for benzoyl chloride derivatives is the loss of the chlorine atom, followed by the loss of the carbonyl group to give the benzoyl cation (m/z 105) or a substituted version thereof. nih.gov For this compound, fragmentation of the n-propylthio side chain would also be expected, leading to characteristic daughter ions. The fragmentation of the thioether linkage can also provide structural clues. miamioh.edu

X-ray Diffraction Studies of Crystalline Derivatives for Solid-State Structure

X-ray diffraction analysis of single crystals of derivatives of this compound can provide the definitive three-dimensional structure of the molecule in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular geometry.

While a crystal structure for this compound itself may not be readily available, studies on related crystalline derivatives provide valuable insights. For example, the crystal structure of N-(4-chlorophenyl)benzothioamide reveals a trans conformation around the central C-N bond, with the benzene and phenyl rings inclined to one another. researchgate.net Such studies can also reveal intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. researchgate.net In the case of benzoyl chloride derivatives, crystal structures can confirm the planar nature of the benzoyl group and the orientation of substituents. nih.gov

Theoretical and Computational Chemistry Approaches to 4 N Propylthio Benzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods could provide significant insights into the electronic structure, geometry, and reactivity of 4-(n-propylthio)benzoyl chloride.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a powerful and widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. For this compound, DFT calculations, employing various functionals and basis sets, would be instrumental in determining key structural parameters such as bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to the lowest energy conformation of the molecule. Furthermore, these calculations would yield crucial energetic information, including the total electronic energy and the heat of formation.

Table 1: Hypothetical DFT Calculation Parameters for this compound

ParameterDescription
Functional B3LYP, M06-2X, ωB97X-D
Basis Set 6-311++G(d,p), cc-pVTZ
Solvation Model PCM, SMD (for solution-phase calculations)
Calculated Properties Optimized Cartesian Coordinates, Total Electronic Energy, Gibbs Free Energy

Ab Initio Methods for High-Accuracy Energetic Predictions

For even greater accuracy in energetic predictions, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, could be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered the gold standard for calculating highly accurate molecular energies. While computationally more demanding than DFT, these methods would provide benchmark values for the electronic energy and thermochemical properties of this compound, which are invaluable for validating the results from more computationally efficient methods.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

The electronic character and reactivity of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An analysis of the FMOs of this compound would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. Additionally, the calculation of various reactivity indices derived from conceptual DFT, such as electronegativity, chemical hardness, and electrophilicity index, would provide a quantitative measure of its reactive nature.

Table 2: Conceptual DFT Reactivity Indices

IndexFormulaSignificance
Electronegativity (χ) -(EHOMO + ELUMO)/2The power of an atom to attract electrons to itself.
Chemical Hardness (η) (ELUMO - EHOMO)/2Resistance to change in electron distribution.
Electrophilicity Index (ω) χ2/(2η)A measure of the electrophilic character of a species.

Mechanistic Pathway Elucidation through Transition State Modeling

Computational chemistry offers a powerful lens through which to study the detailed mechanisms of chemical reactions. For this compound, which as an acyl chloride is expected to be reactive, modeling its reaction pathways would be of significant chemical interest.

Calculation of Activation Energies and Reaction Rate Constants

Transition state theory is a cornerstone of understanding reaction kinetics. By locating the transition state structure for a given reaction involving this compound (for instance, its hydrolysis or reaction with an amine), computational methods can determine the activation energy (the energy barrier that must be overcome for the reaction to occur). This information is crucial for predicting the feasibility and rate of a reaction. From the calculated activation energies, it is possible to estimate the reaction rate constants using established theoretical frameworks like the Eyring equation.

Understanding Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a profound impact on the reaction mechanism and rate. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to simulate the presence of a solvent. By performing calculations in both the gas phase and in various solvent environments, it is possible to quantify the effect of the solvent on the stability of reactants, products, and transition states. This would allow for a more realistic and accurate understanding of the reaction pathways of this compound in a condensed phase.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a virtual microscope to observe molecular behavior, from the folding of complex proteins to the interactions within a crystal lattice. nih.gov For this compound, MD simulations are particularly useful for exploring its conformational flexibility and the nature of its interactions with surrounding molecules.

Conformational Analysis:

The structure of this compound is not static; it possesses several rotatable single bonds that give rise to various conformers (spatial arrangements of atoms). The most significant rotations occur around the C(aryl)-S bond and the S-C(propyl) bond.

Theoretical studies on analogous phenyl thioethers, such as N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, have shown the existence of distinct stable conformers, often referred to as gauche and cis (or anti), which differ in the dihedral angle around the aryl-sulfur bond. researchgate.net In the gas phase, gauche conformers are often found to be more stable. researchgate.net For this compound, the n-propyl group introduces additional rotational freedom compared to a simpler methyl group, leading to a more complex potential energy surface.

An MD simulation or a systematic conformational search would calculate the energy associated with different dihedral angles to identify low-energy, stable conformations. The results can be visualized in a potential energy scan, revealing the energy barriers between different conformers.

Table 1: Illustrative Conformational Data from a Theoretical Scan of a Phenyl Propyl Thioether Moiety

This table represents hypothetical data that could be generated from a computational analysis to illustrate the relative stability of different conformers based on the C(ring)-S-C(propyl)-C dihedral angle.

Conformer DescriptionDihedral Angle (C-S-C-C)Relative Energy (kcal/mol)Population at 298 K (%)
Anti-periplanar (trans)~180°0.0075%
Synclinal (gauche)~±60°0.8020%
Anticlinal~±120°2.505%
Syn-periplanar (cis/eclipsed)~0°>5.00 (Transition State)<0.1%

Intermolecular Interactions:

In a condensed phase (liquid, solid, or solution), molecules of this compound will interact with each other. MD simulations can model these interactions to predict bulk properties and packing behavior. Computational studies on related benzoyl chloride derivatives have identified various non-covalent interactions that dictate their crystal packing, including π-π stacking between aromatic rings and weaker C-H···O or C-H···Cl hydrogen bonds. beilstein-journals.org

For this compound, simulations would likely reveal:

π-π Stacking: The aromatic rings would tend to stack, contributing significantly to the cohesive energy of the system.

Dipole-Dipole Interactions: The polar benzoyl chloride group would create significant dipole moments, leading to electrostatic interactions that orient the molecules in a specific fashion.

Simulations can quantify the strength of these individual interactions, providing a detailed picture of the forces holding the molecular assembly together.

Structure-Reactivity Relationships Derived from In Silico Data

The reactivity of this molecule is governed by the interplay between its two main functional groups: the electron-donating p-(n-propylthio) group and the electron-withdrawing benzoyl chloride group. The primary site of reaction for a benzoyl chloride is the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.

LUMO: For this compound, the LUMO is expected to be localized primarily on the benzoyl chloride moiety, specifically with a large coefficient on the carbonyl carbon. This indicates that this is the most favorable site for a nucleophile to attack.

HOMO: The HOMO would likely have significant contributions from the electron-rich sulfur atom and the phenyl ring. The energy of the HOMO is related to the molecule's ability to donate electrons (i.e., its nucleophilicity or susceptibility to oxidation).

The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally implies higher reactivity. The electron-donating n-propylthio group raises the energy of the HOMO compared to unsubstituted benzoyl chloride, which would be expected to decrease the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP):

An MEP map provides a visual representation of the charge distribution on a molecule. For this compound, an MEP map would show a strong positive potential (blue region) around the carbonyl carbon, confirming its high electrophilicity. Negative potentials (red/yellow regions) would be found near the carbonyl oxygen and the sulfur atom, identifying them as sites susceptible to electrophilic attack.

Reactivity Descriptors:

DFT calculations can furnish quantitative descriptors of reactivity. Studies on benzyl (B1604629) chloride and other derivatives have shown that these indices correlate well with experimental observations.

Table 2: Comparison of Calculated Global Reactivity Descriptors

This table presents typical values for benzoyl chloride and an analogous thio-substituted derivative, with inferred values for the target compound. Lower hardness (η) and a higher electrophilicity index (ω) generally suggest greater reactivity towards nucleophiles. The electron-donating thio-group is expected to slightly decrease the electrophilicity compared to an unsubstituted system. (Values are conceptual and based on established chemical principles).

CompoundHOMO (eV)LUMO (eV)Hardness (η) (eV)Electrophilicity Index (ω)
Benzoyl Chloride-7.1-1.52.83.31
4-Methylthiobenzoyl Chloride-6.8-1.62.63.08
This compound (Inferred)-6.7-1.62.553.03

These in silico data suggest that while the acyl chloride group remains highly reactive, the para-n-propylthio substituent modulates this reactivity. By donating electron density into the phenyl ring, it slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This nuanced understanding, derived purely from computational models, is invaluable for predicting reaction outcomes and designing synthetic pathways.

Applications of 4 N Propylthio Benzoyl Chloride in Materials Science and Organic Synthesis

Role as a Versatile Synthetic Intermediate in Organic Chemistry

As an organochlorine compound, 4-(n-Propylthio)benzoyl chloride shares the high reactivity characteristic of acyl chlorides, making it a potent acylating agent. wikipedia.org This reactivity allows it to serve as a versatile intermediate for introducing the 4-(n-propylthio)benzoyl moiety into a wide array of chemical structures. The presence of both the reactive acyl chloride and the functionalizable propylthio group enhances its utility in synthetic organic chemistry.

Building Block for Diversely Substituted Aromatic and Heterocyclic Compounds

Heterocyclic and aromatic compounds are foundational to medicinal chemistry and materials science, often identified as privileged structures in pharmacologically active agents. merckmillipore.com Substituted benzoyl chlorides are key reagents in the construction of these complex molecules. For instance, they readily undergo Friedel-Crafts acylation with other aromatic compounds to form substituted benzophenones and related derivatives. wikipedia.org This reaction provides a direct method for creating carbon-carbon bonds and assembling more complex aromatic systems.

Similarly, this compound can be employed to synthesize a variety of substituted aromatic compounds. The 4-(n-propylthio)phenyl group can be strategically incorporated into larger molecules, influencing their electronic properties, solubility, and biological activity. Furthermore, its use extends to the synthesis of heterocyclic compounds. Many synthetic routes for heterocycles, such as quinazolin-4(3H)-ones, utilize N-acylanthranilic acids which are often prepared from the corresponding acyl chlorides. beilstein-journals.org By reacting this compound with appropriate amino-substituted precursors, a diverse range of heterocyclic structures can be accessed, each bearing the unique thioether functionality.

Analogous Benzoyl Chloride Derivative Application as a Building Block
4-Nitrobenzoyl chloridePrecursor to the anesthetic procaine. wikipedia.org
4-Chlorobenzoyl chlorideUsed to synthesize 4-chloro-4'-hydroxybenzophenone (B194592) for high-performance polymers. wikipedia.orgontosight.ai
Benzoyl chloridePrecursor for dyes, perfumes, pharmaceuticals, and resins. wikipedia.org

Precursor for Advanced Functional Molecules

The development of new functional materials often relies on the design and synthesis of novel molecular precursors that can be assembled into targeted architectures. polytechnique.edu this compound serves as such a precursor, enabling the creation of advanced molecules with specific, tailored properties. The introduction of the 4-(n-propylthio)benzoyl group can impart desired characteristics like altered hydrophobicity, specific electronic behavior, or the ability to coordinate with metal ions.

The synthesis of molecules for functional materials involves aspects of organic synthesis coupled with the functionalization of various substrates. polytechnique.edu For example, benzoyl chloride derivatives are used in the production of pharmaceuticals and agrochemicals. ontosight.ai The unique electronic and steric properties conferred by the n-propylthio group make this compound a candidate for developing new classes of liquid crystals, organic light-emitting diode (OLED) materials, and other functional organic systems where fine-tuning of molecular properties is critical.

Derivatization Agent in Analytical Chemistry and Assay Development

In analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), derivatization is a crucial step to enhance the detectability of target analytes. sdiarticle4.com Benzoyl chloride and its analogues are widely used as derivatizing agents, particularly for compounds containing primary and secondary amines, phenols, and thiols. nih.govchromatographyonline.com The reaction, often following the Schotten-Baumann conditions, is typically rapid and efficient. chromatographyonline.comsemanticscholar.org

The primary advantages of using benzoyl chloride for derivatization include:

Increased Hydrophobicity: The addition of the benzoyl group increases the analyte's retention on reversed-phase chromatography columns, which can improve separation and reduce ion suppression in mass spectrometry. nih.gov

Enhanced Sensitivity: Benzoylation can lead to significant increases in detector response, with reports of up to a 1,000-fold increase in sensitivity for certain analytes. nih.gov

Improved Stability: The resulting derivatives are often more stable than the parent compounds, allowing for storage before analysis. semanticscholar.org

This compound can function as a specialized derivatizing agent. The presence of the propylthio group alters the polarity and mass of the derivative compared to standard benzoyl chloride, which can be advantageous for optimizing chromatographic separations and mass spectrometric detection for specific classes of analytes. This makes it a potentially valuable tool in targeted metabolomics and the development of sensitive assays for neurochemicals, biogenic amines, and other biologically important molecules. nih.gov

Benefit of Benzoyl Chloride Derivatization Description Reference
Broad Applicability Reacts with a wide range of functional groups including primary/secondary amines, phenols, and some alcohols. nih.govchromatographyonline.com
Improved Chromatography Increases retention on reversed-phase columns, aiding in resolution. nih.gov
Enhanced Detection Significantly increases the sensitivity of detection, especially in mass spectrometry. nih.gov
Rapid Reaction Derivatization is typically fast, often requiring less than a minute for sample preparation. chromatographyonline.com

Applications in Polymer Chemistry

The field of polymer chemistry constantly seeks new monomers and control agents to create polymers with novel properties and architectures. Substituted benzoyl chlorides play a role in this area, both in initiating polymerization and in forming the monomer units themselves.

Utility in Controlled Polymerization Techniques (e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, analogous to thiobenzoyl derivatives)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and low dispersity. sigmaaldrich.com The key to RAFT polymerization is the chain transfer agent (CTA), which reversibly terminates growing polymer chains, allowing for controlled growth. Many of the most effective CTAs are thiobenzoyl derivatives, such as 4-cyano-4-(thiobenzoylthio)pentanoic acid. rsc.orgresearchgate.net

Given its structure, which includes a thioether linked to a benzoyl group, this compound is a relevant precursor for creating novel RAFT agents. The core thiobenzoyl structure is critical for mediating the RAFT process. By modifying the benzoyl chloride, it can be attached to other molecules to create macro-CTAs or functionalized CTAs that introduce specific end-groups to the polymer chain. The synthesis of diblock copolymers and other complex architectures often relies on the sequential use of such CTAs. researchgate.net Therefore, this compound represents a valuable starting material for designing new CTAs for RAFT polymerization, enabling the synthesis of well-defined polymers and copolymers. rsc.orgnih.gov

Synthesis of Monomers for Specialty Polymers and Copolymers

This compound can be used to synthesize specialized monomers that, when polymerized, yield materials with unique properties. The incorporation of the 4-(n-propylthio)phenyl moiety into a polymer backbone or as a side chain can influence the polymer's thermal stability, refractive index, solubility, and affinity for certain surfaces or molecules.

For example, benzoyl chloride itself is used to produce benzoyl peroxide, a common radical initiator for polymerization. wikipedia.org Substituted benzoyl chlorides can be used to create monomers for high-performance polymers. wikipedia.org By reacting this compound with molecules containing polymerizable groups (e.g., vinyl or acrylic groups) and hydroxyl or amine functionalities, novel monomers can be prepared. The subsequent polymerization or copolymerization of these monomers can lead to specialty polymers. rsc.org These materials could find applications in areas such as advanced photoresists, separation membranes, or optical materials where the presence of a polarizable sulfur atom and a hydrophobic alkyl chain can be leveraged to achieve desired performance characteristics. researchgate.net

Future Research Directions and Emerging Areas for 4 N Propylthio Benzoyl Chloride Chemistry

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. Future research will likely prioritize the development of greener synthetic routes to 4-(n-propylthio)benzoyl chloride, aligning with the principles of sustainable chemistry.

Key areas of focus will include:

Alternative Chlorinating Agents: Investigating the use of milder and less hazardous chlorinating agents.

Catalytic Methods: Developing catalytic processes that can generate the acyl chloride from the corresponding carboxylic acid with high efficiency and minimal waste. This could involve novel catalyst systems that operate under mild conditions.

Solvent Selection: Replacing conventional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents. diva-portal.org The use of recyclable catalysts like polyethylene (B3416737) glycol (PEG-400) has shown promise in related benzoylation reactions and could be adapted. ijirset.com

Energy Efficiency: Exploring synthetic methods that reduce energy consumption, such as microwave-assisted or sonochemical approaches.

Green Chemistry PrincipleApplication to this compound Synthesis
Prevention Designing syntheses to minimize waste generation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity.
Safer Solvents and Auxiliaries Eliminating or replacing hazardous solvents with greener alternatives. diva-portal.org
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure where possible.
Use of Renewable Feedstocks Deriving starting materials from renewable resources.
Catalysis Employing catalytic reagents in preference to stoichiometric reagents. ijirset.com

Exploration of Novel Catalytic Transformations Mediated by the Compound

The reactivity of the benzoyl chloride functional group makes this compound a valuable tool in organic synthesis. Future investigations will likely uncover new catalytic applications for this compound, where it can act as a mediator or precursor to a catalytically active species.

Potential research avenues include:

Organocatalysis: Designing new organocatalysts derived from this compound for various asymmetric transformations. The thioether and benzoyl moieties can be functionalized to create unique catalytic pockets.

Acylation Reactions: Expanding the scope of its use as an acylating agent for a wider range of substrates under catalytic conditions, potentially leading to the synthesis of novel esters, amides, and ketones with interesting biological or material properties.

Polymerization Catalysis: Investigating its role in initiating or controlling polymerization reactions, leveraging the electronic properties conferred by the n-propylthio group. A pulse radiolysis study on benzoyl chloride and acrylates has shown the formation of species that may initiate polymerization. rsc.org

Integration into Continuous Flow Reaction Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of the synthesis and subsequent reactions of this compound into continuous flow systems is a promising area for future research.

Key objectives in this area are:

Flow Synthesis of the Acyl Chloride: Developing a robust and efficient continuous flow process for the synthesis of this compound itself. This would enable on-demand generation of the reagent, avoiding storage of a reactive compound.

Telescoped Reactions: Designing multi-step reaction sequences in a continuous flow setup, where this compound is generated and consumed in situ in a subsequent transformation. This approach minimizes handling and purification of intermediates. nih.gov

Process Optimization: Utilizing automated flow systems for high-throughput screening of reaction conditions (e.g., temperature, pressure, residence time, and stoichiometry) to rapidly optimize reaction outcomes. nih.gov

ParameterBatch ProcessingContinuous Flow Processing
Safety Higher risk due to large volumes of reactive materials.Enhanced safety with smaller reaction volumes and better control. nih.gov
Heat Transfer Often inefficient, leading to localized hot spots.Excellent heat transfer due to high surface-area-to-volume ratio.
Mass Transfer Can be limited, affecting reaction rates and selectivity.Efficient mixing and mass transfer.
Scalability Scaling up can be challenging and non-linear.Straightforward scalability by running the system for longer periods.
Process Control More difficult to precisely control reaction parameters.Precise control over temperature, pressure, and residence time.

Design and Synthesis of New Functional Materials Incorporating the 4-(n-Propylthio)benzoyl Moiety

The unique combination of a reactive benzoyl chloride group and a polarizable propylthio substituent makes this compound an attractive building block for new functional materials.

Future research could focus on:

Polymers and Dendrimers: Incorporating the 4-(n-propylthio)benzoyl moiety into the backbone or as side chains of polymers and dendrimers to create materials with tailored optical, electronic, or self-assembly properties.

Biologically Active Molecules: Using it as a scaffold for the synthesis of new pharmaceutical or agrochemical compounds. The thioether linkage is present in various biologically active molecules, and its combination with the benzoyl core could lead to novel activities. For instance, derivatives of 4-hexylbenzoyl chloride have shown significant anticancer activity. researchgate.net

Liquid Crystals: Exploring the potential of liquid crystalline materials derived from this compound, where the molecular shape and polarizability could lead to interesting mesophase behavior.

Collaborative Experimental and Computational Research to Uncover New Reactivity Patterns

A synergistic approach that combines experimental investigations with computational modeling will be instrumental in accelerating the discovery of new reactions and applications for this compound.

Areas for collaborative research include:

Mechanistic Studies: Using computational tools, such as Density Functional Theory (DFT), to elucidate the mechanisms of known and newly discovered reactions involving this compound. This can provide insights into transition states, reaction intermediates, and the role of catalysts.

Predictive Modeling: Developing computational models to predict the reactivity of this compound with different substrates and under various conditions. This can help in the rational design of new experiments and the discovery of unexpected reactivity. Studies on the reactivity of similar compounds like benzyl (B1604629) chloride derivatives have shown the potential of such approaches. nih.gov

In Silico Screening: Employing computational screening methods to identify potential applications of molecules derived from this compound, for example, in drug discovery by docking studies against biological targets. researchgate.net

Q & A

Q. What are the standard synthetic routes for 4-(n-Propylthio)benzoyl chloride, and how can purity be confirmed?

Methodological Answer: The synthesis typically involves reacting 4-(n-Propylthio)benzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, refluxing the benzoic acid derivative with excess thionyl chloride under anhydrous conditions yields the acyl chloride. After synthesis, purity is confirmed via:

  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns and functional groups.
  • FT-IR spectroscopy to confirm the presence of the carbonyl (C=O, ~1770 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) groups.
  • Mass spectrometry (EI-MS or ESI-MS) for molecular ion validation .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Due to its reactivity and potential corrosivity:

  • Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact.
  • Work in a fume hood with proper ventilation to avoid inhalation.
  • Store under anhydrous conditions (e.g., desiccator with silica gel) to prevent hydrolysis.
  • Follow OSHA HazCom 2012 guidelines for chemical hygiene and emergency protocols .

Q. Which spectroscopic methods are optimal for characterizing its structure and stability?

Methodological Answer:

  • ¹H NMR : Analyze aromatic proton splitting patterns (e.g., para-substitution) and propylthio chain integration.
  • LC-MS : Monitor stability in solution by tracking degradation products (e.g., hydrolyzed benzoic acid).
  • TGA/DSC : Assess thermal stability under inert atmospheres to determine safe reaction temperatures .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the synthesis of this compound under varying conditions?

Methodological Answer:

  • Optimize chlorination : Use catalytic pyridine to neutralize HCl, enhancing thionyl chloride efficiency .
  • Control stoichiometry : Maintain a 2:1 molar ratio of SOCl₂ to benzoic acid to drive the reaction to completion.
  • Monitor reaction time : Prolonged reflux (>6 hours) may lead to side reactions; track progress via TLC (eluent: hexane/ethyl acetate) .

Q. What strategies prevent decomposition during storage or reactions with moisture-sensitive reagents?

Methodological Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions.
  • Stabilizing additives : Add molecular sieves (3Å) to storage containers to scavenge trace moisture.
  • Low-temperature storage : Store at –20°C in amber vials to minimize light- or heat-induced degradation .

Q. How can this compound be applied as a derivatization agent in LC/MS for trace analysis?

Methodological Answer:

  • Derivatization protocol : React with hydroxyl- or amine-containing analytes (e.g., steroids, phenols) to form stable esters/amides, enhancing ionization efficiency in ESI-MS.
  • Method validation : Compare detection limits with/without derivatization using internal standards (e.g., deuterated analogs) .

Q. In polymer synthesis, how does the reactivity of this compound compare to other benzoyl chlorides?

Methodological Answer:

  • Electrophilicity : The electron-donating propylthio group reduces electrophilicity compared to electron-withdrawing substituents (e.g., –CF₃ in 4-(Trifluoromethyl)benzoyl chloride), slowing acylation kinetics.
  • Side reactions : Thioether groups may participate in radical or nucleophilic substitution, requiring careful monitoring via SEC or MALDI-TOF for polymer chain integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.